Enzymatic Potency vs. Clinical Candidates: Moderate Inhibition with High TAK1 Selectivity
IRAK4-IN-21 inhibits IRAK4 with an IC₅₀ of 5 nM, which is less potent than the clinical candidate PF-06650833 (IC₅₀ = 0.2 nM) but significantly more potent than the clinical candidate CA-4948 (IC₅₀ = 57 nM) [1][2]. Crucially, IRAK4-IN-21 demonstrates a 11.2-fold selectivity over TAK1 (IC₅₀ = 56 nM), whereas selectivity data for TAK1 is not prominently featured in the primary characterization of PF-06650833 or CA-4948, suggesting a more clearly defined selectivity profile for this specific off-target .
| Evidence Dimension | IRAK4 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | PF-06650833 (0.2 nM); CA-4948 (57 nM) |
| Quantified Difference | 25-fold less potent than PF-06650833; 11.4-fold more potent than CA-4948 |
| Conditions | Enzymatic kinase activity assay |
Why This Matters
This quantitative potency and selectivity profile define IRAK4-IN-21 as a mid-potency probe, which is valuable for studies where ultra-high potency (e.g., PF-06650833) may mask nuanced pathway dynamics or where lower potency (e.g., CA-4948) is insufficient for robust target engagement.
- [1] MedChemExpress. Zimlovisertib (PF-06650833) Product Datasheet. CAS No.: 1817626-54-2. View Source
- [2] MedChemExpress. Emavusertib (CA-4948) Product Datasheet. CAS No.: 1801344-14-8. View Source
